(+)-Epibatidine
Overview
Description
(+)-Epibatidine is a highly potent alkaloid that is found in the skin of the South American poison dart frog, Epipedobates tricolor. It has been studied extensively due to its unique mechanism of action and potential therapeutic applications. The purpose of
Scientific Research Applications
1. Research Tool in Development of Analgesics
(+)-Epibatidine, originally extracted from the skin of a poison frog, is a significant research tool in developing analgesics. Its derivatives are promising leads in drug development, showcasing the complex relationship between biodiversity and pharmaceutical research (Angerer, 2011).
2. Nicotinic Agonist and Analgetic Activity
This compound exhibits potent analgetic activity through its function as a nicotinic agonist. Its natural (+)-enantiomer demonstrates significant potency, offering insights into novel analgesic mechanisms (Badio & Daly, 1994).
3. Study of Tolerance in Analgesic Effects
Research on the tolerance to this compound's antinociceptive effects, especially compared to nicotine, provides valuable data on its distinct pharmacological profile and potential for therapeutic use (Damaj & Martin, 1996).
4. Exploration of Nicotinic Acetylcholine Receptor Binding
Studies using this compound have explored the regional distribution and age-related changes in nicotinic acetylcholine receptor binding in the human brain. This research is crucial for understanding neuropharmacology and age-related neurological changes (Marutle et al., 1998).
5. Impact on Nicotinic Receptor Research
This compound has significantly influenced the investigation of α4β2 nicotinic cholinergic receptor pharmacophore models, inspiring the development of novel agents for CNS disorders (Dukat & Glennon, 2003).
6. Characterization in Brain Receptor Binding Studies
The compound's binding characterization in rat and human brain studies offers valuable insights into neuronal nicotinic receptors, aiding in the development of therapeutic agents (Houghtling et al., 1995).
7. Insight into Novel Alkaloid Classes
The isolation and structural determination of this compound from frog skins have led to the discovery of a new class of alkaloids, expanding the scope of pharmacological research (Spande et al., 1992).
8. Synthetic Derivatives and Health Applications
Synthetic derivatives of this compound, with improved selectivity and therapeutic windows, are being explored for their potential health applications. This includes studies on their affinity to nicotinic acetylcholine receptors and pharmacokinetic parameters (Salehi et al., 2018).
9. Comparative Pharmacology
Comparative pharmacology studies of this compound's isomers with nicotine and acetylcholine on various nicotinic acetylcholine receptor subtypes provide deep insights into its potent agonist properties (Gerzanich et al., 1995).
properties
IUPAC Name |
(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-UTLUCORTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176872 | |
Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152378-30-8 | |
Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152378-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Epibatidine-L-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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